molecular formula C20H21N3O5S B2800009 2,5-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921853-55-6

2,5-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2800009
CAS RN: 921853-55-6
M. Wt: 415.46
InChI Key: DADMYEZJZXNMLQ-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Biochemical Evaluation and Inhibitor Applications

  • Inhibitor of Kynurenine 3-Hydroxylase: Benzenesulfonamides, similar in structure to 2,5-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, have been studied as inhibitors of kynurenine 3-hydroxylase. This has implications for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Therapeutic Applications

  • Endothelin Receptor Antagonists for Vasospasm Prevention: Studies on benzenesulfonamide derivatives have shown potential in preventing subarachnoid hemorrhage-induced cerebral vasospasm through oral administration of endothelin receptor antagonists (Zuccarello et al., 1996).

Antibacterial and Antifungal Agents

  • Antibacterial Potential and Enzyme Inhibitors: N-Substituted benzenesulfonamide derivatives have been synthesized and screened for their antibacterial potential and inhibitory activity against specific enzymes (Abbasi et al., 2017).

Antimycobacterial Activity

  • Activity Against Mycobacterium tuberculosis: Novel thiourea derivatives bearing benzenesulfonamide moiety have been explored for their antimycobacterial properties, particularly against Mycobacterium tuberculosis (Ghorab et al., 2017).

Anticancer Activity

  • Anticancer and Apoptosis-Inducing Activity: Synthesized benzenesulfonamide derivatives have shown cytotoxic activity against human cancer cell lines, indicating potential for anticancer applications (Żołnowska et al., 2016).

Neurodegenerative Disease Inhibition

  • Inhibition of Enzymes Linked to Neurodegenerative Diseases: Benzenesulfonamides incorporating triazine motifs have shown inhibitory effects on enzymes related to Alzheimer's and Parkinson's diseases (Lolak et al., 2020).

Miscellaneous Applications

  • Synthesis and Antimicrobial Activity of Derivatives: Research has been conducted on the synthesis of pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties with applications in antimicrobial activity (Hassan, 2013).

properties

IUPAC Name

2,5-dimethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-27-16-8-10-18(28-2)19(14-16)29(25,26)21-12-13-23-20(24)11-9-17(22-23)15-6-4-3-5-7-15/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADMYEZJZXNMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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